N-(4-bromophenyl)-2-nitroaniline
Overview
Description
N-(4-bromophenyl)-2-nitroaniline is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to an aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been studied for their interaction with receptors using molecular docking studies .
Biochemical Pathways
Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Related compounds have shown promising results in in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species . They also exhibited anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Action Environment
It’s worth noting that the design and synthesis of novel compounds, containing in their molecules an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This can be achieved by reacting 4-bromoaniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: N-(4-bromophenyl)-1,2-d
Properties
IUPAC Name |
N-(4-bromophenyl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFUKKONFZISMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475559 | |
Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58476-59-8 | |
Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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